molecular formula C29H29NO6 B14955133 5-(3-butoxyphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-butoxyphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14955133
M. Wt: 487.5 g/mol
InChI Key: HMYUUOGIGAUVKA-RFBIWTDZSA-N
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Description

5-(3-butoxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including a butoxyphenyl group, a furan ring, a hydroxy group, and a benzofuran moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-butoxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrrol-2-one core through cyclization reactions.
  • Introduction of the butoxyphenyl group via nucleophilic substitution or coupling reactions.
  • Attachment of the furan-2-ylmethyl group through alkylation or condensation reactions.
  • Incorporation of the benzofuran moiety through Friedel-Crafts acylation or similar reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents.

Major Products

  • Oxidation of the hydroxy group may yield a ketone or aldehyde.
  • Reduction of the carbonyl groups may yield alcohols.
  • Substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

This compound may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore for drug development.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-butoxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can be compared with other pyrrol-2-one derivatives, furan-containing compounds, and benzofuran derivatives.

Uniqueness

  • The combination of functional groups in this compound may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C29H29NO6

Molecular Weight

487.5 g/mol

IUPAC Name

(4Z)-5-(3-butoxyphenyl)-1-(furan-2-ylmethyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H29NO6/c1-3-4-12-34-22-8-5-7-19(16-22)26-25(28(32)29(33)30(26)17-23-9-6-13-35-23)27(31)20-10-11-24-21(15-20)14-18(2)36-24/h5-11,13,15-16,18,26,31H,3-4,12,14,17H2,1-2H3/b27-25-

InChI Key

HMYUUOGIGAUVKA-RFBIWTDZSA-N

Isomeric SMILES

CCCCOC1=CC=CC(=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CC5=CC=CO5

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CC5=CC=CO5

Origin of Product

United States

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